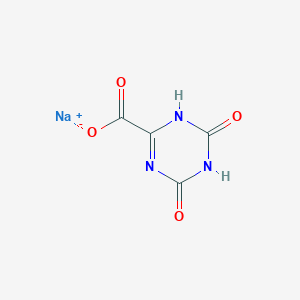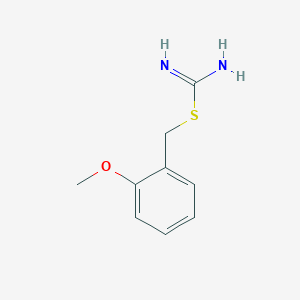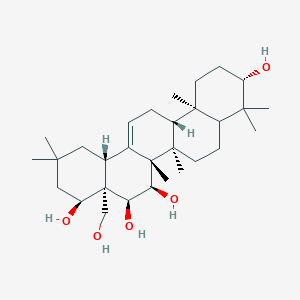
Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate, also known as MTT, is a chemical compound that has been widely used in scientific research due to its unique properties. MTT is a yellowish-white powder that is soluble in water and has a molecular weight of 253.1 g/mol. This compound has been extensively studied for its various applications in the field of biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate involves the reduction of the tetrazolium ring by mitochondrial dehydrogenases in viable cells. The resulting formazan product is insoluble in aqueous solutions and can be quantified using a spectrophotometer. This assay is widely used due to its simplicity, sensitivity, and low cost.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects on living organisms. However, it has been shown to be toxic to some cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate as a cell viability assay is its simplicity and low cost. This assay can be easily performed in a standard laboratory setting using a microplate reader. Additionally, this compound is relatively stable and has a long shelf life, making it a convenient choice for researchers.
However, there are some limitations to using this compound as a cell viability assay. Firstly, the reduction of this compound to formazan can be affected by various factors such as pH, temperature, and the presence of other compounds in the sample. Therefore, it is important to optimize the assay conditions for each experiment. Secondly, this compound is not suitable for studying the viability of all cell types. Some cell lines may not have sufficient mitochondrial dehydrogenases to reduce this compound, leading to inaccurate results.
Direcciones Futuras
There are several future directions for the use of Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate in scientific research. Firstly, this compound could be used in combination with other assays to study the effects of drugs and toxins on various cellular processes. Secondly, this compound could be modified to improve its sensitivity and specificity for different cell types. Finally, this compound could be used in clinical settings to monitor the efficacy of cancer treatments and other therapies.
Métodos De Síntesis
Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate can be synthesized through a simple reaction between dimethylformamide and 2,4,6-trichloro-1,3,5-triazine. The resulting product is then treated with sodium bicarbonate to obtain this compound in its monosodium form. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate has been widely used in scientific research as a colorimetric assay for the quantification of cell viability. This assay is based on the reduction of this compound to formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of viable cells in a given sample. This assay has been used to study the effects of various drugs, toxins, and environmental factors on cell viability in vitro.
Propiedades
| 17338-98-6 | |
Fórmula molecular |
C16H21NaO3 |
Peso molecular |
179.07 g/mol |
Nombre IUPAC |
sodium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C4H3N3O4.Na/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 |
Clave InChI |
JULRRLFKUBPDKU-UHFFFAOYSA-M |
SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[Na+] |
SMILES canónico |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)






![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)





